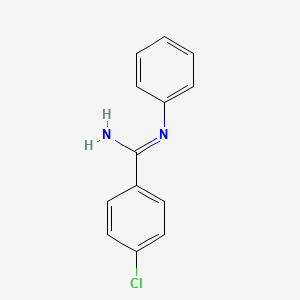
4-chloro-N'-phenylbenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N’-phenylbenzenecarboximidamide is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a chloro group and a phenyl group attached to a benzenecarboximidamide structure. It is often used in research settings and has shown promise in several industrial and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-phenylbenzenecarboximidamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-phenyl-N’-phenylsulfonylurea in the presence of a base. The resulting compound is then subjected to a reaction with ammonium acetate to yield the final product. This method has been optimized for high yield and purity, making it suitable for various research applications.
Industrial Production Methods
While specific industrial production methods for 4-chloro-N’-phenylbenzenecarboximidamide are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes the use of large-scale reactors, precise control of reaction conditions, and purification processes to ensure the compound’s quality and consistency.
化学反応の分析
Types of Reactions
4-chloro-N’-phenylbenzenecarboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated benzenecarboximidamide derivatives, while substitution reactions can produce a wide range of substituted benzenecarboximidamides.
科学的研究の応用
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been investigated for its potential effects on biological systems, including its ability to modulate ion channels.
Medicine: Research has shown that the compound may have therapeutic applications, particularly in the treatment of type 2 diabetes and cardiac arrhythmias.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-chloro-N’-phenylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways:
Ion Channels: The compound binds to ion channels such as Kir6.2/SUR1 and KATP channels, modulating their activity. This can lead to decreased insulin secretion in the pancreas and reduced cardiac arrhythmias in the heart.
Molecular Pathways: The exact pathways involved in its action are still being studied, but it is known to affect glucose uptake and blood pressure regulation in animal models.
類似化合物との比較
4-chloro-N’-phenylbenzenecarboximidamide can be compared with other similar compounds to highlight its uniqueness:
4-chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
4-chloro-N-phenyl-N’-phenylsulfonylbenzenecarboximidamide: Studied for its potential therapeutic applications and ability to modulate ion channels.
These comparisons show that while 4-chloro-N’-phenylbenzenecarboximidamide shares some properties with other compounds, its specific structure and effects on ion channels make it unique and valuable for various applications.
特性
CAS番号 |
39536-36-2 |
|---|---|
分子式 |
C13H11ClN2 |
分子量 |
230.69 g/mol |
IUPAC名 |
4-chloro-N'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C13H11ClN2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H,(H2,15,16) |
InChIキー |
LJHDZKDZRLCYOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


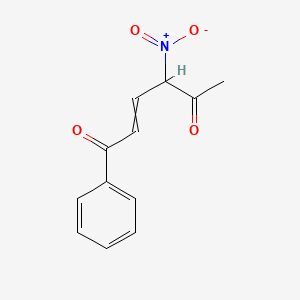
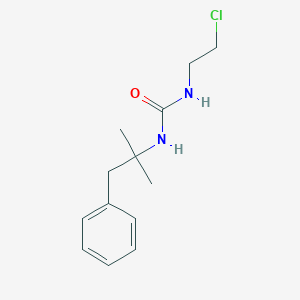

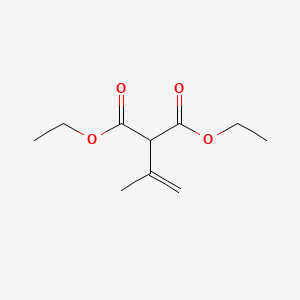
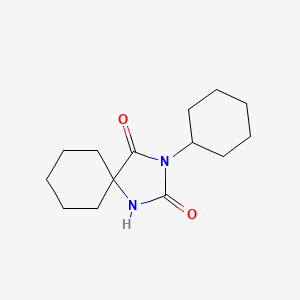
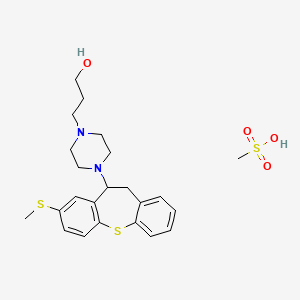

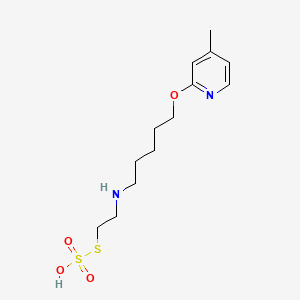
![2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14674842.png)
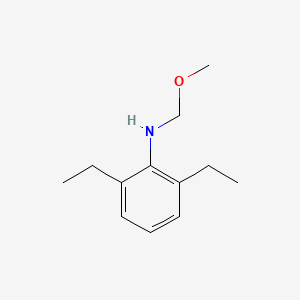
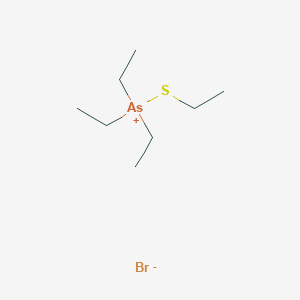
![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
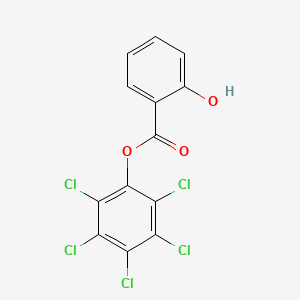
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)
